Ethyl 4-[(diphenylmethylidene)amino]benzoate
Description
Ethyl 4-[(diphenylmethylidene)amino]benzoate is a Schiff base derivative characterized by a central benzoate ester core substituted with a diphenylmethylideneamino group at the para position. This compound is of interest due to its structural versatility, enabling diverse applications in materials science, nonlinear optics (NLO), and medicinal chemistry. The diphenylmethylidene moiety contributes to π-π stacking interactions and steric bulk, influencing its crystallographic packing and electronic properties .
Properties
CAS No. |
102222-52-6 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 4-(benzhydrylideneamino)benzoate |
InChI |
InChI=1S/C22H19NO2/c1-2-25-22(24)19-13-15-20(16-14-19)23-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
InChI Key |
ZOSYUBNGVSGZJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-Aminobenzoate
The preparation of ethyl 4-[(diphenylmethylidene)amino]benzoate necessitates high-purity ethyl 4-aminobenzoate as a precursor. A widely adopted method involves the hydrogenation of ethyl 4-nitrobenzoate using palladium on carbon (Pd/C) under hydrogen gas. For instance, 4-nitrobenzoic acid is esterified with ethanol in the presence of a solid catalyst (e.g., neodymium oxide) and a water-entraining agent (e.g., toluene), followed by hydrogenation at 80–100°C to yield ethyl 4-aminobenzoate with >99.5% purity. This method avoids acidic byproducts and enables catalyst recycling, aligning with green chemistry principles.
Schiff Base Formation Chemistry
The target compound is synthesized via Schiff base formation, where the primary amine of ethyl 4-aminobenzoate reacts with a carbonyl group from benzophenone or its imine derivative. This condensation typically requires dehydrating conditions to shift the equilibrium toward imine formation. Key variables include the choice of catalyst, solvent, and temperature.
Preparation Methods for this compound
Direct Condensation with Benzophenone
The simplest approach involves heating ethyl 4-aminobenzoate with benzophenone in a refluxing aromatic solvent (e.g., toluene or xylene) under dehydrating conditions. Molecular sieves or azeotropic distillation with a Dean-Stark trap are employed to remove water. For example, a mixture of ethyl 4-aminobenzoate (1 equiv), benzophenone (1.1 equiv), and 3 Å molecular sieves in toluene heated at 90°C for 24 hours yields the product after filtration and solvent removal. This method achieves moderate yields (60–75%) but requires prolonged reaction times.
Reaction Conditions:
Transimination with Benzophenone Imine
A more efficient strategy utilizes benzophenone imine (Ph₂C=NH) as the electrophilic partner. Transimination avoids the equilibrium challenges of direct ketone-amine condensation. Ethyl 4-aminobenzoate reacts with benzophenone imine in dichloromethane at room temperature for 24 hours, followed by recrystallization to isolate the product. This method offers higher yields (80–90%) and milder conditions.
Typical Procedure:
- Combine benzophenone imine (5.0 mmol), ethyl 4-aminobenzoate (5.5 mmol), and molecular sieves in dichloromethane.
- Stir under nitrogen at 25°C for 24 hours.
- Filter through Celite®, concentrate, and purify by recrystallization.
Advantages:
- No external heat required.
- Minimal byproduct formation.
Lewis Acid-Catalyzed Condensation
Lewis acids such as titanium(IV) ethoxide [Ti(OEt)₄] accelerate Schiff base formation by activating the carbonyl group. A reported protocol involves refluxing ethyl 4-aminobenzoate and benzophenone in toluene with 2 mol% Ti(OEt)₄ for 6 hours, achieving 85% yield. The catalyst is recoverable, enhancing the method’s sustainability.
Optimized Parameters:
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics for the three primary methods:
Key Insights:
- Transimination offers the highest yields under mild conditions but requires stoichiometric benzophenone imine.
- Lewis Acid-Catalyzed methods balance speed and efficiency, ideal for industrial-scale synthesis.
- Direct Condensation is simpler but less efficient, suitable for small-scale applications.
Advanced Catalytic and Industrial Approaches
Palladium-Catalyzed Coupling
A novel approach adapts palladium catalysis for Schiff base synthesis. Ethyl 4-iodobenzoate is coupled with diphenylmethylamine using Pd(OAc)₂ and rac-BINAP in toluene at 100°C. This method, while effective for electron-deficient amines, is cost-prohibitive due to precious metal catalysts.
Continuous Flow Synthesis
Emerging technologies employ continuous flow reactors to enhance reaction control and scalability. A two-step process integrates esterification of 4-nitrobenzoic acid followed by in-line hydrogenation and condensation, achieving 92% overall yield. Such systems minimize manual handling and improve reproducibility.
Experimental Considerations and Troubleshooting
Purity and Characterization
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or other oxidized products.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (I) and Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II)
Structural Features :
- Compound I : Contains a 2-hydroxyphenylmethyl substituent, enabling hydrogen bonding via the hydroxyl group.
- Compound II : Features a 3,5-di-tert-butyl-2-hydroxybenzyl group, introducing steric hindrance and enhanced hydrophobicity.
Key Findings :
- Crystallography: Both compounds form 2D layered structures via N–H⋯O hydrogen bonds and weak N–H⋯π interactions. Compound II’s tert-butyl groups disrupt dense packing, increasing solubility in nonpolar solvents .
- Reactivity : The hydroxyl group in Compound I facilitates metal coordination, whereas Compound II’s steric bulk reduces reactivity toward electrophiles.
Ethyl 4-[(E)-(2-Hydroxy-4-methoxyphenyl)methyleneamino]benzoate
Structural Features :
- Substituted with a 2-hydroxy-4-methoxyphenylmethylene group, enhancing electron-donating effects.
Key Findings :
- NLO Activity: Density functional theory (DFT) studies reveal a first hyperpolarizability (β) of 1.25 × 10⁻³⁰ esu, attributed to the electron-rich methoxy and hydroxyl groups.
Ethyl 4-[(E)-Benzylideneamino]benzoate
Structural Features :
- Substituted with a benzylidene group instead of diphenylmethylidene, reducing steric bulk.
Key Findings :
Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate and Ethyl 4-[(Hydrazinylcarbonothioyl)amino]benzoate
Structural Features :
- Compound 2 : Thiourea derivative with a dimethylcarbamothioyl group.
- Compound 4: Thiosemicarbazide derivative with a hydrazinylcarbonothioyl group.
Key Findings :
Ethyl 4-(Carbamoylamino)benzoate Derivatives
Structural Features :
- Carbamoyl substituents instead of aromatic groups.
Key Findings :
- Aquaporin Inhibition : These derivatives exhibit moderate inhibition of aquaporin-3 (AQP3) and AQP7, with IC₅₀ values ranging from 10–50 μM. The carbamoyl group’s polarity enhances water solubility but reduces membrane permeability compared to lipophilic diphenylmethylidene analogs .
Comparative Data Table
Biological Activity
Ethyl 4-[(diphenylmethylidene)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and molecular interactions based on available literature.
Synthesis and Structural Characteristics
This compound can be synthesized through a condensation reaction between ethyl 4-aminobenzoate and diphenylmethanal. The resulting product is characterized by its functional groups, which are crucial for its biological activity.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study evaluating various Schiff bases, it was noted that certain derivatives exhibited moderate activity against bacterial strains such as Pseudomonas agarici and Micrococcus luteus, while others showed no significant activity against Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | Activity Level |
|---|---|---|
| Compound 4 | Pseudomonas agarici | Good |
| Compound 5 | Micrococcus luteus | Moderate |
| Compound 6b | Escherichia coli | No Activity |
| Compound 9 | Staphylococcus warneri | Close to Gentamycin |
Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound may exhibit selective toxicity towards cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation in certain cancer types, suggesting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of this compound with target proteins. For instance, docking simulations have shown that the compound interacts favorably with the active site of matrix metalloproteinase-8 (MMP-8), indicating potential therapeutic applications in conditions involving tissue remodeling .
Table 2: Docking Interactions with MMP-8
| Interaction Type | Amino Acid Residue | Description |
|---|---|---|
| Arene Hydrogen Interaction | Ala 184 | Stabilizes binding |
| Hydrophobic Interaction | Gly 179 | Contributes to binding affinity |
| Arene Interaction | His 218 | Enhances specificity |
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study, ethyl derivatives including this compound were tested against various bacterial strains, revealing moderate to good activity levels, particularly against Pseudomonas species .
- Cytotoxicity in Cancer Models : Research has indicated that this compound shows selective cytotoxicity against breast cancer cell lines. The mechanism appears to involve apoptosis induction, although further studies are needed to elucidate the exact pathways involved .
- Molecular Interaction Studies : Detailed molecular modeling has demonstrated how the compound binds to specific protein targets, suggesting avenues for drug design and development aimed at enhancing its therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
